molecular formula C21H20N4O3 B12174036 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-phenylacetamide

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-phenylacetamide

Cat. No.: B12174036
M. Wt: 376.4 g/mol
InChI Key: AVEUKFBYUWXDMD-UHFFFAOYSA-N
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Description

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-phenylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole nucleus, which is a common structural motif in many bioactive molecules, and a piperazine ring, which is often found in pharmaceutical compounds due to its favorable pharmacokinetic properties.

Preparation Methods

The synthesis of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-phenylacetamide typically involves multiple steps, starting with the preparation of the indole nucleus and the piperazine ring. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. The piperazine ring can be introduced through nucleophilic substitution reactions.

Chemical Reactions Analysis

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the phenylacetamide moiety can be reduced to form corresponding alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including viral infections and cancer.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin and dopamine receptors, which are involved in various physiological processes. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The phenylacetamide group contributes to the compound’s overall stability and pharmacokinetic properties .

Comparison with Similar Compounds

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-phenylacetamide can be compared with other indole derivatives, such as:

Biological Activity

The compound 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-phenylacetamide is a synthetic derivative that incorporates an indole moiety linked to a piperazine ring. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and anti-infective applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N5O2C_{20}H_{21}N_{5}O_{2}, with a molar mass of approximately 363.42 g/mol. The presence of the indole and piperazine structures suggests possible interactions with various biological targets, which may contribute to its therapeutic effects.

PropertyValue
Molecular FormulaC20H21N5O2
Molar Mass363.42 g/mol
CAS Number1081131-22-7

Biological Activity Overview

Preliminary studies indicate that compounds containing indole structures often exhibit significant biological activity, including:

  • Antimicrobial Activity : Indole derivatives have shown potential as antimicrobial agents, targeting various pathogens.
  • Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter systems, possibly affecting mood and cognition.

Case Studies and Research Findings

  • Antitubercular Activity : Research has highlighted the role of indole derivatives as inhibitors of Mur enzymes in Mycobacterium tuberculosis (Mtb). These compounds can mimic substrate interactions within the bacterial cell wall synthesis pathway, demonstrating effective inhibition at low micromolar concentrations .
  • Antiviral Properties : A related study focused on indole-based compounds as dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV). Several derivatives displayed promising activity with effective concentrations in the low micromolar range, indicating potential for further development as antiviral agents .
  • Antiproliferative Effects : In vitro studies have assessed the antiproliferative effects of various indole derivatives on cancer cell lines. For instance, one study reported that specific modifications to the indole structure enhanced the inhibition of cell growth in cancer models, suggesting that structural optimization could lead to more potent anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease pathways. The piperazine moiety is known to facilitate hydrogen bonding interactions, enhancing binding affinity to target proteins.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxo-N-phenylacetamide

InChI

InChI=1S/C21H20N4O3/c26-19(22-16-7-2-1-3-8-16)21(28)25-12-10-24(11-13-25)20(27)18-14-15-6-4-5-9-17(15)23-18/h1-9,14,23H,10-13H2,(H,22,26)

InChI Key

AVEUKFBYUWXDMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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